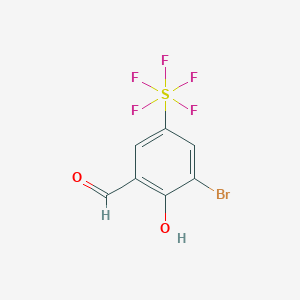

3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde

Description

3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde (CAS: 1208718-46-0) is a halogenated benzaldehyde derivative featuring a bromo (-Br), hydroxy (-OH), and pentafluorothio (-SF₅) substituent on the aromatic ring. Its molecular weight is 327.06 g/mol, and it is commercially available at purities of 95% (Combi-Blocks) and 98% (CymitQuimica) . The compound’s structure combines electron-withdrawing groups (bromo, pentafluorothio) and a phenolic hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The pentafluorothio group is notable for its strong electron-withdrawing nature and lipophilicity, which can enhance stability and bioavailability in derived compounds .

Propriétés

IUPAC Name |

3-bromo-2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF5O2S/c8-6-2-5(16(9,10,11,12)13)1-4(3-14)7(6)15/h1-3,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJZMVWTWWYAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde involves several steps, typically starting with the bromination of a suitable phenol derivativeThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.

Analyse Des Réactions Chimiques

3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Applications De Recherche Scientifique

3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine and formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The sulphur pentafluoride group can participate in various chemical interactions, contributing to the compound’s overall reactivity.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

The compound belongs to a class of substituted benzaldehydes, differing in substituent groups and their electronic effects. Key structural analogs include:

Key Structural Insights :

- Electron Effects : The pentafluorothio group (-SF₅) in the target compound is more electron-withdrawing than tert-butyl (-C(CH₃)₃) or methoxymethoxy (-OCH₂OCH₃), leading to distinct reactivity in electrophilic substitution or cross-coupling reactions.

Physicochemical Properties and Purity

- Purity: The compound is available at 95% (Combi-Blocks) and 98% (CymitQuimica), with discontinuation noted in some supply chains .

- Solubility : Predicted to be low in polar solvents (e.g., water) due to the SF₅ group, but soluble in organic solvents like DCM or THF.

- Stability: The phenolic -OH and electron-deficient aromatic ring may render it sensitive to oxidation, necessitating storage under inert conditions.

Commercial Availability and Discontinuation Status

- Alternatives : Compounds like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde or 5-Bromo-4-fluoro-2-hydroxybenzaldehyde may serve as substitutes in synthesis workflows .

Activité Biologique

3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde is a compound of interest due to its unique structural features, which include a bromine atom, a hydroxyl group, and a pentafluorothio group. These functional groups are known to influence the compound's biological activity significantly. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde

- CAS Number : 1208718-46-0

- Molecular Formula : C7H2BrF5O2S

- Molecular Weight : 315.05 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of the pentafluorothio group is particularly noteworthy, as fluorinated compounds frequently demonstrate enhanced biological activity due to increased metabolic stability and lipophilicity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Potential inhibition of viral replication |

The mechanisms by which 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound could increase oxidative stress within cells, leading to cell death in susceptible cancer cell lines.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through caspase activation and mitochondrial pathway modulation. This was corroborated by flow cytometry analyses showing increased early apoptotic cells upon treatment with the compound.

Case Study 3: Antiviral Effects

Research exploring the antiviral properties of halogenated compounds found that 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde inhibited viral replication in vitro. The study suggested that the compound interferes with viral entry or replication processes, although further mechanistic studies are required to elucidate the exact pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.